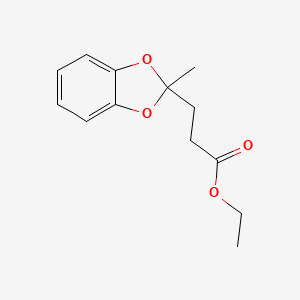
1,3-Benzodioxole-2-propanoic acid, 2-methyl-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Benzodioxole-2-propanoic acid, 2-methyl-, ethyl ester is an organic compound with the molecular formula C12H14O4 It is a derivative of 1,3-benzodioxole and is characterized by the presence of an ethyl ester group attached to the propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzodioxole-2-propanoic acid, 2-methyl-, ethyl ester typically involves the esterification of 1,3-benzodioxole-2-propanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method enhances the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1,3-Benzodioxole-2-propanoic acid, 2-methyl-, ethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to yield 1,3-benzodioxole-2-propanoic acid and ethanol.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester can participate in nucleophilic substitution reactions, where the ethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of a strong acid or base, such as hydrochloric acid or sodium hydroxide, under reflux conditions.
Reduction: Lithium aluminum hydride is commonly used as a reducing agent in anhydrous ether solvents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products Formed
Hydrolysis: 1,3-Benzodioxole-2-propanoic acid and ethanol.
Reduction: 1,3-Benzodioxole-2-propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,3-Benzodioxole-2-propanoic acid, 2-methyl-, ethyl ester has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: Investigated for its potential as a precursor in the synthesis of pharmacologically active compounds.
Material Science: Explored for its potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1,3-Benzodioxole-2-propanoic acid, 2-methyl-, ethyl ester depends on its specific application. In organic synthesis, it acts as a building block that can undergo various transformations to yield desired products. In pharmaceutical research, its mechanism of action would be related to the biological activity of the compounds derived from it, which may involve interactions with specific molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole: The parent compound, which lacks the propanoic acid and ethyl ester groups.
1,3-Dioxolane-2-propanoic acid, 2-methyl-, ethyl ester: A structurally similar compound with a dioxolane ring instead of a benzodioxole ring.
Uniqueness
1,3-Benzodioxole-2-propanoic acid, 2-methyl-, ethyl ester is unique due to the presence of both the benzodioxole ring and the ethyl ester group, which confer specific chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Properties
CAS No. |
100612-91-7 |
|---|---|
Molecular Formula |
C13H16O4 |
Molecular Weight |
236.26 g/mol |
IUPAC Name |
ethyl 3-(2-methyl-1,3-benzodioxol-2-yl)propanoate |
InChI |
InChI=1S/C13H16O4/c1-3-15-12(14)8-9-13(2)16-10-6-4-5-7-11(10)17-13/h4-7H,3,8-9H2,1-2H3 |
InChI Key |
CGEABACDMVJTFG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1(OC2=CC=CC=C2O1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















